![molecular formula C11H13N3O2S2 B4537970 methyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4537970.png)
methyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiophene-containing compounds with various reagents to introduce the triazole ring. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can be further modified to obtain compounds with the 1,2,4-triazole core structure (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds like methyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is characterized by the presence of a 1,2,4-triazoline ring, which is essentially planar, and an ethyl acetate substituent. The angle between the mean plane of the substituent and the mean plane of the 1,2,4-triazoline ring illustrates the compound's conformation (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives with potential pharmacological properties. Cyclization reactions, for example, can produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the chemical versatility and reactivity of the core structure (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The crystal structure and physical properties of these compounds provide insight into their stability and potential interactions. The existence of intermolecular hydrogen bonding and the planarity of the triazoline ring are key features that can influence the compound's physical characteristics and its interaction with biological targets (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including their reactivity and the types of reactions they can participate in, are central to their utility in chemical synthesis and potential applications in medicinal chemistry. Their ability to form stable complexes with metals and to undergo cyclization to produce various heterocyclic compounds is notable (Sancak et al., 2007).
properties
IUPAC Name |
methyl 2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-3-14-10(8-5-4-6-17-8)12-13-11(14)18-7-9(15)16-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAQJGEGVCBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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